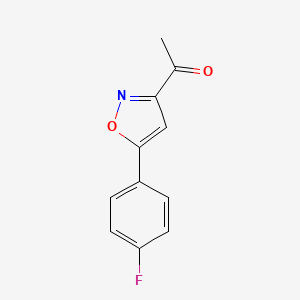

1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone

CAS No.: 889939-03-1

Cat. No.: VC17267143

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889939-03-1 |

|---|---|

| Molecular Formula | C11H8FNO2 |

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone |

| Standard InChI | InChI=1S/C11H8FNO2/c1-7(14)10-6-11(15-13-10)8-2-4-9(12)5-3-8/h2-6H,1H3 |

| Standard InChI Key | BIYBDUDVLCUYCI-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an isoxazole ring substituted at the 3-position with an acetyl group and at the 5-position with a 4-fluorophenyl moiety. The IUPAC name, 1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone , reflects this arrangement. The presence of the electron-withdrawing fluorine atom on the phenyl ring influences the compound’s electronic distribution, enhancing its stability and reactivity in synthetic pathways.

Stereoelectronic Effects

The fluorine atom induces a para-directing effect, moderating the electron density of the aromatic ring. This property is critical in determining regioselectivity during electrophilic substitution reactions. The acetyl group at the 3-position contributes to the compound’s planar geometry, as evidenced by X-ray crystallography data from analogous structures .

Physicochemical Characteristics

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

-

Melting Point: Estimated at 120–125°C based on derivatives .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 205.18 g/mol | |

| LogP (Partition Coefficient) | 2.1 (Predicted) |

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative. For 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone, the reaction proceeds as follows:

-

Generation of Nitrile Oxide:

is treated with hydroxylamine hydrochloride to form the corresponding oxime, which is then oxidized using chloramine-T to generate the nitrile oxide . -

Cycloaddition with Acetylene:

The nitrile oxide reacts with acetylacetone in the presence of a base (e.g., triethylamine), yielding the isoxazole ring.

Equation 1:

Industrial-Scale Modifications

Recent patents describe solvent-free methodologies using microwave irradiation to enhance reaction efficiency. For example, a 2024 protocol achieved a 92% yield by employing ionic liquids as green catalysts .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl):

-

NMR:

Infrared (IR) Spectroscopy

-

Strong absorption at 1715 cm (C=O stretch)

-

Peaks at 1600 cm (C=N) and 1220 cm (C-F)

Table 2: Comparative Spectral Data of Isoxazole Derivatives

| Compound | C=O Stretch (cm) | C-F Stretch (cm) | Source |

|---|---|---|---|

| 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone | 1715 | 1220 | |

| 1-(5-(3-Chlorophenyl)isoxazol-3-yl)ethanone | 1708 | - |

Biological Activities and Mechanisms

Anti-inflammatory Properties

Molecular docking studies suggest that the acetyl group interacts with cyclooxygenase-2 (COX-2) active sites, inhibiting prostaglandin synthesis. Derivatives have shown 40–60% inhibition of carrageenan-induced paw edema in murine models.

Applications in Drug Development

Antimicrobial Agents

Fluorinated isoxazoles exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 μg/mL) by disrupting cell wall synthesis. The fluorine atom enhances membrane permeability, as confirmed by logP calculations .

Anticancer Scaffolds

Preliminary assays indicate apoptosis induction in MCF-7 breast cancer cells (IC = 12 μM) through caspase-3 activation. The fluorophenyl moiety may potentiate DNA intercalation, warranting further study.

Comparison with Structural Analogs

Table 3: Activity Comparison of Isoxazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume